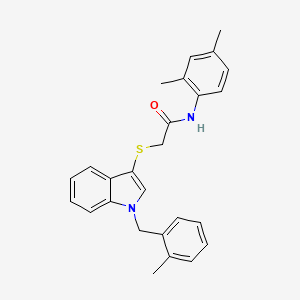

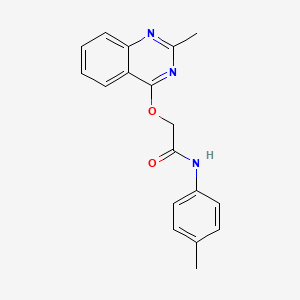

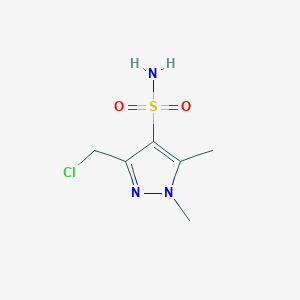

![molecular formula C23H23FN2O3S B2799961 4-[(3,4-Dimethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1111050-60-2](/img/structure/B2799961.png)

4-[(3,4-Dimethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,4-Dimethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline, also known as DFPQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This quinoline derivative has been shown to possess a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Scientific Research Applications

Photochemistry and Reactivity Studies

Research involving compounds with quinoline cores and various substituents, such as fluoroquinolones and their photochemical behavior in aqueous solutions, highlights the exploration of their stability and reactivity under different conditions. For example, studies on ciprofloxacin demonstrate how substitution at the fluoro position and the impact of different ions can alter the course of photochemical reactions, providing insights into the environmental fate and photodegradation pathways of such compounds (Mella, Fasani, & Albini, 2001).

Crystal Structure and Drug Design

The crystal structure analysis of related compounds, such as pefloxacinium methanesulfonate, provides foundational knowledge for drug design and development. Understanding the molecular interactions and stability of these compounds can guide the synthesis of new drugs with improved efficacy and reduced side effects (Parvez, Arayne, Sultana, & Siddiqi, 2000).

Antimicrobial and Anticancer Applications

Compounds featuring quinoline and piperidine substructures are investigated for their antimicrobial and anticancer activities. For instance, novel quinolone-3-carbaldehyde derivatives have been synthesized and evaluated for their antimicrobial properties through molecular docking studies, suggesting their potential as therapeutic agents against bacterial and fungal infections (Desai et al., 2017). Similarly, compounds with modifications at the fluoroquinolone core have been studied for their antimycobacterial activities, indicating potential applications in treating tuberculosis (Dinakaran, Senthilkumar, Yogeeswari, China, Nagaraja, & Sriram, 2008).

Solvent Effects on Reaction Kinetics

The impact of solvents on the kinetics of reactions involving quinoline derivatives is a significant area of study. For example, the oxidation reactions of piperidin-4-one derivatives in the presence of various solvents reveal the influence of solvation on reactivity, which is crucial for optimizing synthetic routes and understanding the behavior of these compounds under different conditions (Elango, 2001).

properties

IUPAC Name |

[4-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O3S/c1-15-6-8-18(12-16(15)2)30(28,29)22-19-13-17(24)7-9-21(19)25-14-20(22)23(27)26-10-4-3-5-11-26/h6-9,12-14H,3-5,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDJFPQRIQCAQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3,4-Dimethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2799887.png)

![3-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]indole](/img/structure/B2799889.png)

![2-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2799891.png)

![6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2799899.png)

![1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine](/img/structure/B2799901.png)